molecular formula C16H15FN4O B11477506 2-Fluoro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide

2-Fluoro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide

Cat. No.: B11477506
M. Wt: 298.31 g/mol
InChI Key: APXWLPLRJFNFFL-UHFFFAOYSA-N
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Description

2-Fluoro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Fluoro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with purine bases such as adenine and guanine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide is unique due to the presence of the fluoro group, which can enhance its biological activity and stability.

Properties

Molecular Formula

C16H15FN4O

Molecular Weight

298.31 g/mol

IUPAC Name

2-fluoro-N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)benzamide

InChI

InChI=1S/C16H15FN4O/c1-9-8-10(2)18-15-13(9)14(20-21(15)3)19-16(22)11-6-4-5-7-12(11)17/h4-8H,1-3H3,(H,19,20,22)

InChI Key

APXWLPLRJFNFFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)NC(=O)C3=CC=CC=C3F)C

Origin of Product

United States

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